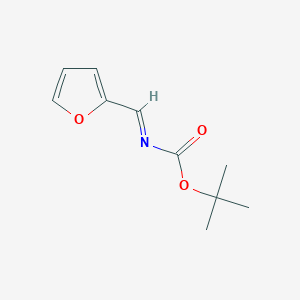
(E)-tert-Butyl (furan-2-ylmethylene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-Butyl (furan-2-ylmethylene)carbamate is an organic compound characterized by the presence of a furan ring and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl (furan-2-ylmethylene)carbamate typically involves the reaction of furan-2-carbaldehyde with tert-butyl carbamate in the presence of a base. A common synthetic route is as follows:
Starting Materials: Furan-2-carbaldehyde and tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene.
Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.
Procedure: The furan-2-carbaldehyde is added to a solution of tert-butyl carbamate and the base in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is typically purified by column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl (furan-2-ylmethylene)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
(E)-tert-Butyl (furan-2-ylmethylene)carbamate has several applications in scientific research:
- **
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl (NE)-N-(furan-2-ylmethylidene)carbamate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(12)11-7-8-5-4-6-13-8/h4-7H,1-3H3/b11-7+ |
InChI Key |
JWINSALVKKPBML-YRNVUSSQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/C1=CC=CO1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


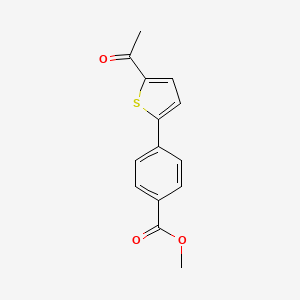
![N-(3-Ethylphenyl)-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide 2,2-dioxide](/img/structure/B12858193.png)
![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)
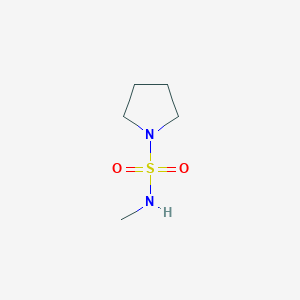
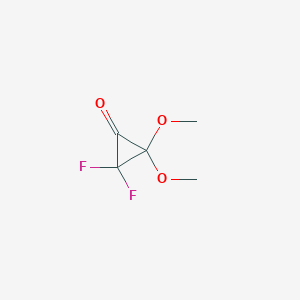
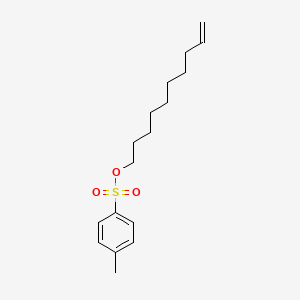
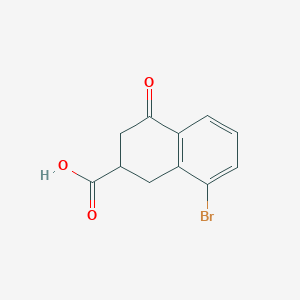


![3-(Benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B12858233.png)
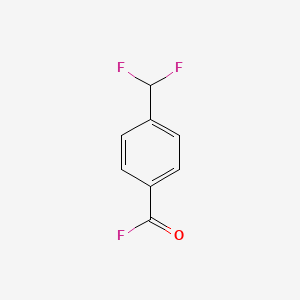
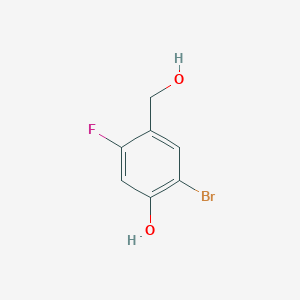
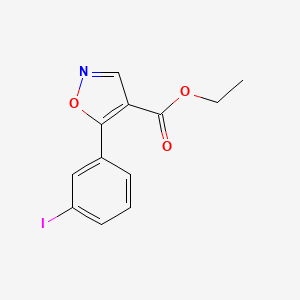
![4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12858268.png)
